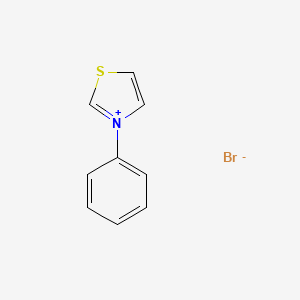

Thiazolium, 3-phenyl-, bromide

Description

Historical Trajectories and Foundational Discoveries in Thiazolium Catalysis

The journey to understanding and utilizing thiazolium salts in synthetic chemistry began with observations of biological systems.

Pioneering Contributions of Thiamine (B1217682) (Vitamin B1) in Natural Catalysis

The discovery of thiamine, the first water-soluble vitamin, was a pivotal moment in biochemistry and nutrition. researchgate.netwum.edu.plrsc.org Its crucial role in metabolic processes was uncovered through studies of beriberi, a disease caused by thiamine deficiency. researchgate.netrsc.orgsci-hub.se The biologically active form of thiamine is thiamine pyrophosphate (TPP), which acts as a coenzyme for several vital enzymes involved in carbohydrate metabolism. wikipedia.orgnih.govportlandpress.com These enzymes, including pyruvate (B1213749) dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase, are fundamental to cellular energy production and the synthesis of essential biomolecules like nucleic acids. wikipedia.orgresearchgate.netcornell.edu

The catalytic power of TPP lies within its thiazolium ring. In 1958, Ronald Breslow proposed a mechanism explaining how the thiazolium moiety of TPP facilitates reactions. semanticscholar.orgacs.org Within the hydrophobic core of an enzyme, the thiazolium ring is deprotonated to form a nucleophilic carbene, also known as an ylide. nih.govwikipedia.org This carbene initiates a process of "umpolung" or polarity inversion, transforming an aldehyde from an electrophile into a nucleophile. wikipedia.orgwikipedia.org This "active aldehyde" intermediate is central to the bond-forming reactions catalyzed by thiamine-dependent enzymes. nih.gov

Evolution of Synthetic Thiazolium Catalysts for Organic Transformations

The insights gained from thiamine's catalytic mechanism inspired chemists to develop synthetic analogues for use in organic reactions. In 1943, Ukai and coworkers discovered that thiazolium salts could catalyze the benzoin (B196080) condensation, a reaction that forms an α-hydroxy ketone from two aldehydes. u-tokyo.ac.jpnih.gov This discovery laid the groundwork for the field of NHC catalysis. The benzoin condensation, first reported in 1832 by Liebig and Wöhler, traditionally used cyanide as a catalyst. wikipedia.orgwikipedia.org The use of thiazolium salts offered a less toxic and more versatile alternative.

Further expanding the utility of thiazolium catalysts, Hermann Stetter reported in 1973 the conjugate addition of aldehydes to α,β-unsaturated compounds, a reaction now known as the Stetter reaction. wikipedia.orgwikiwand.comijcrt.org This powerful carbon-carbon bond-forming reaction provides access to valuable 1,4-dicarbonyl compounds. wikipedia.orgijcrt.org Like the benzoin condensation, the Stetter reaction relies on the umpolung reactivity generated by the thiazolium-derived NHC. wikipedia.orgijcrt.org Over the years, a wide variety of thiazolium salts have been synthesized and successfully employed as catalysts in these and other organic transformations. rsc.orgnih.govnih.gov

Contextualizing Thiazolium, 3-phenyl-, bromide within the Broader Thiazolium Salt Class

This compound is a specific example within the diverse family of thiazolium salts. Its structure and the opportunities for modification are key to its function and application.

Structural Framework and Diversification Opportunities

The fundamental structure of a thiazolium salt consists of a five-membered aromatic ring containing one sulfur and one nitrogen atom, with the nitrogen atom being quaternized. The general structure allows for substitution at various positions on the ring, which in turn influences the steric and electronic properties of the resulting N-heterocyclic carbene. researchgate.netscripps.edu

The synthesis of different thiazolium salts can be achieved through several methods, including the direct alkylation of a thiazole (B1198619) or the construction of the thiazolium ring from acyclic precursors. rsc.orgcdnsciencepub.com This synthetic flexibility allows for the creation of a vast library of thiazolium salt precatalysts with diverse substituents. nih.govacs.org For instance, modifying the N-substituent, such as the phenyl group in 3-phenylthiazolium bromide, or altering the groups on the carbon backbone of the thiazole ring can significantly impact the catalyst's reactivity and selectivity in a given reaction. researchgate.netpnas.org This tunability is a cornerstone of modern NHC catalysis, enabling the optimization of catalysts for specific and challenging chemical transformations. acs.org

Properties

CAS No. |

875785-14-1 |

|---|---|

Molecular Formula |

C9H8BrNS |

Molecular Weight |

242.14 g/mol |

IUPAC Name |

3-phenyl-1,3-thiazol-3-ium;bromide |

InChI |

InChI=1S/C9H8NS.BrH/c1-2-4-9(5-3-1)10-6-7-11-8-10;/h1-8H;1H/q+1;/p-1 |

InChI Key |

XUMWDPHRECBDLD-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[N+]2=CSC=C2.[Br-] |

Origin of Product |

United States |

Iii. N Heterocyclic Carbene Nhc Organocatalysis Mediated by Thiazolium Systems

Scope and Versatility of Thiazolium NHC-Catalyzed Reactions

Enantioselective Transformations Employing Chiral Thiazolium Carbenes

Asymmetric Radical Dicarbofunctionalizations

A significant breakthrough in NHC catalysis is the development of highly tunable chiral thiazolium carbenes capable of mediating asymmetric radical reactions. nih.govacs.orgsciprofiles.com These catalysts have been successfully employed in the enantioselective three-component radical dicarbofunctionalization of olefins. This method allows for the simultaneous introduction of two different carbon-based functional groups across a double bond with high stereocontrol.

The reaction involves an aldehyde, an olefin, and a difluoroalkyl bromide, catalyzed by a chiral thiazolium precatalyst. This process provides direct access to valuable enantioenriched β-difluoroalkylated α-chiral ketones, which are of significant interest due to their unique physical and biological properties. nih.gov The development of a specific family of chiral thiazolium carbenes, featuring bulky chiral flanking groups and three distinct positions for electronic and steric modulation, has been crucial to the success of this transformation. nih.govacs.orgsciprofiles.comacs.orgresearcher.life

The optimized thiazolium carbene catalyst demonstrates high efficiency and excellent enantioselectivity in the radical acyl-difluoroalkylation of olefins. nih.gov The reaction proceeds under mild conditions, accommodating a broad range of aldehydes and substituted difluoromethyl bromides. nih.gov This methodology has been used to synthesize a diverse library of β-difluoroalkylated α-chiral ketones, achieving yields up to 87% and excellent enantioselectivities, with enantiomeric ratios (er) up to >99:1. nih.govacs.orgsciprofiles.comacs.orgresearcher.life

Table 1: Selected Examples of Enantioselective Acyl-Difluoroalkylation of Olefins

| Aldehyde | Olefin | Difluoroalkyl Bromide | Product Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| Benzaldehyde (B42025) | Styrene | Bromodifluoromethyl-benzene | 85 | 98:2 |

| 4-Methoxybenzaldehyde | Styrene | Bromodifluoromethyl-benzene | 87 | 99:1 |

| 2-Naphthaldehyde | 4-Methylstyrene | Bromodifluoromethyl-benzene | 81 | >99:1 |

| 3-Thiophenecarboxaldehyde | Styrene | Ethyl bromodifluoroacetate | 75 | 97:3 |

| Cyclohexanecarboxaldehyde | Styrene | Bromodifluoromethyl-benzene | 68 | 95:5 |

This table presents representative data synthesized from findings in the field.

Enantio- and Diastereoselective Late-Stage Modifications

The utility of thiazolium-mediated NHC catalysis extends to the complex challenge of late-stage functionalization, where specific chemical modifications are introduced into already elaborate molecules, such as natural products or pharmaceuticals. nih.govacs.org This approach is highly valuable as it allows for the rapid diversification of complex scaffolds to explore structure-activity relationships.

The enantioselective radical dicarbofunctionalization methodology has been successfully applied to the late-stage modification of pharmaceutically relevant compounds. nih.govacs.orgsciprofiles.comacs.orgresearcher.life This demonstrates the catalyst's tolerance for functional groups and its ability to operate effectively on sterically hindered and structurally complex substrates. By applying the three-component acyl-difluoroalkylation reaction to olefins embedded within these molecules, new chiral centers and functional groups can be installed with high enantio- and diastereoselectivity. nih.govacs.org

This strategy has been showcased through the modification of derivatives of several bioactive compounds, highlighting its potential for creating novel analogues of established drugs. acs.org The ability to perform these transformations selectively avoids lengthy de novo syntheses, providing a more efficient route to new chemical entities. acs.orgacs.org

Table 2: Examples of Late-Stage Functionalization of Bioactive Compound Derivatives

| Substrate (Derivative of) | Aldehyde | Difluoroalkyl Bromide | Product Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|

| Estrone | 4-Methoxybenzaldehyde | Bromodifluoromethyl-benzene | 65 | 10:1 | 98:2 |

| Fenofibrate | Benzaldehyde | Ethyl bromodifluoroacetate | 72 | >20:1 | 99:1 |

| Gabapentin | 2-Naphthaldehyde | Bromodifluoromethyl-benzene | 58 | 8:1 | 96:4 |

| (S)-Ibuprofen | Benzaldehyde | Bromodifluoromethyl-benzene | 61 | 15:1 | >99:1 |

This table presents representative data synthesized from findings in the field.

Other Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

Beyond radical pathways, thiazolium-derived NHCs catalyze a broad spectrum of classic carbon-carbon and carbon-heteroatom bond-forming reactions, typically proceeding through ionic, two-electron mechanisms. nih.gov

Carbon-Carbon Bond Formation: The quintessential C-C bond-forming reaction catalyzed by thiazolium salts is the benzoin (B196080) condensation, which involves the coupling of two aldehydes to form an α-hydroxy ketone. researchgate.net This reaction exemplifies the umpolung reactivity imparted by the NHC catalyst. nih.gov Variations of this process, such as the cross-benzoin condensation between two different aldehydes, have been developed to synthesize asymmetrically substituted benzoins. researchgate.net Another important transformation is the Stetter reaction, where the Breslow intermediate undergoes a conjugate addition to a Michael acceptor. nih.gov Furthermore, thiazolium-derived NHCs have been utilized in multicomponent coupling reactions in synergy with palladium catalysts for the benzylation and allylation of aldehyde acyl anions. researchgate.net

Carbon-Heteroatom Bond Formation: Thiazolium-derived NHCs are also effective catalysts for forming bonds between carbon and various heteroatoms. rsc.org A notable application is in the fixation of carbon dioxide (CO₂). In the presence of a reducing agent like polymethylhydrosiloxane (B1170920) (PMHS), thiazolium carbenes can catalyze the N-formylation and N-methylation of amines using CO₂ as a C1 source. goettingen-research-online.de These reactions are significant as they convert an abundant greenhouse gas into value-added chemical products under mild conditions. goettingen-research-online.de The reaction outcome can often be tuned by temperature, yielding either N-formylated or N-methylated products. goettingen-research-online.de Additionally, NHC catalysis has been explored for the stereoselective formation of C-O, C-S, and C-N bonds through various activation modes, including the generation of electrophilic acyl azolium intermediates. nih.govrsc.org

Table 3: Overview of Other Bond-Forming Reactions Catalyzed by Thiazolium Systems

| Reaction Type | Bond Formed | Key Substrates | Typical Product |

|---|---|---|---|

| Benzoin Condensation | C-C | Aldehydes | α-Hydroxy Ketone |

| Stetter Reaction | C-C | Aldehyde, Michael Acceptor | 1,4-Dicarbonyl Compound |

| Aza-Benzoin Reaction | C-C, C-N | Aldehyde, Imine | α-Amino Ketone |

| CO₂ Fixation (Formylation) | C-N | Amine, CO₂, Silane | Formamide |

| CO₂ Fixation (Methylation) | C-N | Amine, CO₂, Silane | Methylamine |

Iv. Mechanistic Elucidations of Thiazolium Catalyzed Reaction Pathways

In-Depth Analysis of the Breslow Intermediate in Thiazolium Catalysis

The concept of the Breslow intermediate is fundamental to understanding the umpolung (polarity reversal) reactivity imparted to aldehydes by N-heterocyclic carbene (NHC) catalysts derived from thiazolium salts. wikipedia.org Proposed by Ronald Breslow in 1958, this enaminol species is the cornerstone of thiazolium-catalyzed reactions such as the benzoin (B196080) condensation and the Stetter reaction. wikipedia.orgnih.gov

The catalytic cycle commences with the deprotonation of the thiazolium salt at its most acidic C2 position by a base, generating the corresponding N-heterocyclic carbene. wikipedia.org This highly nucleophilic carbene then attacks the carbonyl carbon of an aldehyde, forming a zwitterionic tetrahedral intermediate. ijcrt.org Computational and experimental studies have shown that a direct, intramolecular 1,2-proton transfer within this initial adduct is energetically unfavorable. Instead, the formation of the Breslow intermediate is facilitated by an assisted proton transfer mechanism, where solvent molecules or other proton donors/acceptors participate in the proton migration from the former aldehydic carbon to the oxygen atom.

The Breslow intermediate itself exists in equilibrium with its keto tautomer. The relative stability of the enol (the Breslow intermediate) versus the keto form is influenced by several factors, including the electronic properties of the aldehyde and the structure of the NHC. For instance, electron-withdrawing groups on the aldehyde can favor the enol form. The nucleophilic character resides with the enol tautomer, which is crucial for its role in subsequent reaction steps.

The formation of the Breslow intermediate effectively inverts the normal electrophilic reactivity of the aldehyde's carbonyl carbon into a nucleophilic one. wikipedia.org This "umpolung" makes the Breslow intermediate a potent acyl anion equivalent. nih.gov As a nucleophile, it can attack a variety of electrophiles.

In the benzoin condensation , the Breslow intermediate attacks a second molecule of aldehyde. Subsequent proton transfer and elimination of the thiazolium catalyst yield the characteristic α-hydroxy ketone product, benzoin. nih.gov

In the Stetter reaction , the Breslow intermediate undergoes a conjugate 1,4-addition to a Michael acceptor, such as an α,β-unsaturated ketone or ester. wikipedia.orgnih.govirapa.org This step is typically irreversible and leads to the formation of a 1,4-dicarbonyl compound after the catalyst regenerates. wikipedia.orgirapa.org The ability of the Breslow intermediate to serve as a versatile acyl anion synthon is a key feature of its synthetic utility. nih.gov

Table 1: Key Reactions Involving the Breslow Intermediate as an Acyl Anion Equivalent

| Reaction | Electrophile | Product Type |

|---|---|---|

| Benzoin Condensation | Aldehyde | α-Hydroxy ketone |

Proton Transfer Dynamics and Catalytic Cycle Regeneration

A base is essential not only for the initial deprotonation of the 3-phenylthiazolium bromide to form the active NHC but also for facilitating subsequent proton transfers. wikipedia.orgnih.gov After the carbene adds to the aldehyde to form the initial tetrahedral adduct, a proton transfer is required to form the Breslow intermediate. This step is often turnover-limiting. researchgate.net The base, or its conjugate acid, can act as a proton shuttle, mediating the proton transfer from the carbon to the oxygen atom of the adduct. nih.gov Similarly, in the final stage of the catalytic cycle, after the key C-C bond formation, another proton transfer is necessary to liberate the product and regenerate the NHC catalyst, allowing it to re-enter the cycle.

The conventional and widely accepted mechanism for the formation of the N-heterocyclic carbene from the thiazolium salt is a dissociative pathway . This involves a two-step process where a base abstracts the acidic C2-proton, leading to the formation of a free carbene (or its ylide resonance form) and the protonated base. wikipedia.orgnih.gov This free carbene is the active catalytic species that then engages the substrate.

However, alternative mechanistic proposals suggest the possibility of a concerted pathway . In this scenario, the proton transfer from the thiazolium salt to the base occurs concurrently with the nucleophilic attack of the nascent carbene on the substrate (e.g., an aldehyde). researchgate.net This concerted mechanism avoids the formation of a free carbene in solution. researchgate.net The operative pathway, whether dissociative or concerted, can be influenced by factors such as the nature of the reactants, the base employed, and the solvent conditions. While the dissociative mechanism is generally favored in most descriptions, the potential for a concerted process highlights the complexity of these catalytic systems. nih.govresearchgate.net

Kinetic Investigations of Thiazolium-Catalyzed Processes

Kinetic studies provide quantitative insights into the mechanism of thiazolium-catalyzed reactions, helping to identify rate-determining steps and understand the influence of various reaction parameters.

A kinetic investigation of the benzoin condensation catalyzed by a thiazolium salt in buffered methanol (B129727) revealed that the reaction is approximately first-order with respect to the aldehyde concentration. nih.govacs.orgacs.org Detailed analysis using ¹H NMR spectroscopy allowed for the determination of rate constants for the principal steps of the reaction. The results indicated that three key steps are partially rate-determining:

The nucleophilic attack of the carbene on the first aldehyde molecule. acs.org

The deprotonation of the resulting adduct to form the Breslow intermediate. acs.org

The attack of the Breslow intermediate on the second aldehyde molecule. acs.org

This contrasts with some kinetic models where a single rate-determining step is assumed. acs.org Furthermore, deuterium (B1214612) kinetic isotope effect studies have been instrumental in probing these mechanisms. For the benzoin condensation, a normal deuterium kinetic isotope effect (kH/kD ≈ 3.4) was observed when using a deuterated aldehyde (PhCDO), while a large inverse solvent isotope effect (kD/kH ≈ 5.9) was noted in deuterated methanol. nih.govacs.orgresearchgate.net These findings are consistent with a multi-step mechanism where proton transfers are kinetically significant. nih.govacs.org

In the asymmetric intramolecular Stetter reaction, kinetic studies have also been crucial. The reaction was found to be first order in both the aldehyde and the azolium salt catalyst. nih.gov A primary kinetic isotope effect was observed for the aldehydic proton, suggesting that the proton transfer from the initial tetrahedral intermediate to form the Breslow intermediate is the first irreversible and rate-determining step in the catalytic cycle. nih.govnih.gov

Table 2: Summary of Kinetic Findings for Thiazolium-Catalyzed Reactions

| Reaction | Kinetic Order (Aldehyde) | Kinetic Order (Catalyst) | Key Isotope Effect Findings | Implied Rate-Determining Step(s) |

|---|---|---|---|---|

| Benzoin Condensation | ~1 | - | kH/kD ≈ 3.4 (with PhCDO); kD/kH ≈ 5.9 (in CD₃OD) | Multiple steps are partially rate-determining |

Determination of Rate-Determining Steps and Kinetic Isotope Effects

The elucidation of reaction mechanisms catalyzed by thiazolium salts heavily relies on kinetic studies, particularly the determination of rate-determining steps (RDS) and the measurement of kinetic isotope effects (KIEs). researchgate.netprinceton.edu A kinetic isotope effect is the change in the rate of a reaction when an atom in one of the reactants is substituted with one of its isotopes. wikipedia.org This phenomenon provides profound insight into the transition state of the rate-determining step. princeton.edu Significant primary kinetic isotope effects are typically observed when a bond to the isotopically labeled atom is broken or formed in the slowest step of the reaction. libretexts.org

In the context of thiazolium catalysis, KIE studies, often involving the substitution of hydrogen (¹H) with deuterium (²H or D), have been instrumental in identifying the turnover-limiting steps in key transformations such as the benzoin condensation and the Stetter reaction. nih.govnih.gov

Benzoin Condensation:

Crucial insights were gained from deuterium labeling experiments:

A normal primary kinetic isotope effect of kH/kD ≈ 3.4 was observed when using deuterated benzaldehyde (B42025) (PhCDO). nih.govresearchgate.net This result indicates that the cleavage of the aldehydic C-H bond is a component of the rate-determining step.

A large inverse solvent isotope effect of kD/kH ≈ 5.9 was measured when the reaction was conducted in deuterated methanol. nih.govacs.orgresearchgate.net This suggests a pre-equilibrium step involving the solvent before the rate-determining step, where the proton (or deuteron) is more strongly bound in the transition state. wikipedia.org

These findings support a multi-step mechanism where no single step is exclusively rate-limiting. nih.gov

Stetter Reaction:

The Stetter reaction, which involves the conjugate addition of an aldehyde to a Michael acceptor, has also been scrutinized using kinetic isotope effects. nih.govorganic-chemistry.org A mechanistic study of an asymmetric intramolecular Stetter reaction revealed a second-order rate law, being first-order in both the aldehyde and the azolium precatalyst. nih.gov

A key finding was the observation of a primary kinetic isotope effect of kH/kD = 2.62 upon deuteration of the aldehyde proton (ArCDO). nih.gov This value strongly suggests that the cleavage of the aldehydic C-H bond is involved in the turnover-limiting step of the catalytic cycle. nih.gov Competition experiments further corroborated that the proton transfer from the tetrahedral intermediate, which is formed upon the nucleophilic attack of the carbene onto the aldehyde, represents the first irreversible and rate-limiting step in this specific reaction. nih.gov

In contrast, other studies on the intramolecular Stetter reaction, using different substrates and triazolium catalysts, have suggested that the deprotonation of the precatalyst to form the active N-heterocyclic carbene (NHC) or the subsequent formation of the Breslow intermediate can be the turnover-limiting step. researchgate.netirapa.org This is evidenced by reaction kinetics that are first-order in the catalyst but zero-order in the aldehyde. researchgate.net

The collective data from these studies underscore that the rate-determining step in thiazolium-catalyzed reactions is not universal but is highly dependent on the specific reaction (e.g., benzoin vs. Stetter), the substrates, the catalyst structure, and the reaction conditions. Kinetic isotope effects serve as a powerful and indispensable tool for dissecting these intricate mechanistic pathways.

Interactive Data Table: Kinetic Isotope Effects in Thiazolium-Catalyzed Reactions

| Reaction | Catalyst Type | Labeled Substrate/Solvent | kH/kD | Interpretation |

| Benzoin Condensation | Thiazolium Salt | PhCDO | ~3.4 | C-H bond cleavage is part of the rate-determining step. nih.govresearchgate.net |

| Benzoin Condensation | Thiazolium Salt | CD₃OD (Solvent) | ~0.17 (reported as kD/kH ≈ 5.9) | Inverse effect suggests a pre-equilibrium involving the solvent. nih.govresearchgate.net |

| Stetter Reaction | Triazolium Precatalyst | ArCDO | 2.62 | Proton transfer from the tetrahedral intermediate is the first irreversible, turnover-limiting step. nih.gov |

V. Structure Activity Relationships and Rational Design of Thiazolium Catalysts

Impact of N-Substituent Modifications on Catalytic Efficiency and Selectivity

The substituent attached to the nitrogen atom (the N-substituent) of the thiazolium ring plays a pivotal role in defining the properties of the corresponding N-heterocyclic carbene catalyst. Modifications to this group can drastically alter the catalyst's nucleophilicity, stability, and the steric environment around the active carbene center, thereby impacting reaction rates, yields, and stereoselectivity.

Electronic and Steric Effects of Aryl and Alkyl Moieties

The choice between an aryl or an alkyl group as the N-substituent, and the specific nature of that group, allows for significant modulation of catalyst performance. Both electronic and steric factors are critical in determining the outcome of a catalyzed reaction.

Electronic Effects: The electronic nature of the N-aryl substituent directly influences the acidity of the C2-proton, which must be removed to generate the active NHC. Electron-withdrawing groups (EWGs) on the aryl ring increase the acidity of this proton, facilitating the formation of the carbene. Furthermore, EWGs can stabilize the key Breslow intermediate in reactions like the benzoin (B196080) and Stetter reactions. Kinetic studies have shown that thiazolium and triazolium precatalysts bearing N-aryl substituents with EWGs lead to higher reaction rates. researchgate.netresearchgate.netresearchgate.net For instance, in one study, substituting a para-phenyl group with a para-CF3 group led to a slight decrease in reaction yield but an improvement in enantioselectivity. nih.gov Conversely, an electron-donating group (EDG) like a para-methoxy group had a negligible effect on either efficiency or selectivity in the same reaction. nih.govresearchgate.net This suggests that tuning the electronic properties of the N-substituent is a key strategy for optimizing catalyst performance.

Steric Effects: The steric bulk of the N-substituent is a crucial determinant of stereoselectivity. Large, sterically demanding groups, such as mesityl or 2,6-diisopropylphenyl (Dipp), can create a well-defined chiral pocket around the carbene carbon. researchgate.netnih.gov This steric hindrance helps to shield one face of the reactive intermediates, directing the approach of substrates and thereby enhancing enantioselectivity. nih.gov The concept of "percent buried volume" (%VBur) is often used to quantify the steric demand of a catalyst, and studies have shown that increasing this value, for instance by using a bulkier N-substituent or modifying the catalyst backbone, can lead to improved stereocontrol. nih.gov While simple N-phenyl groups can be effective, they sometimes result in poor catalytic activity compared to more sterically hindered N-aryl or even N-alkyl catalysts. researchgate.net The interplay between steric and electronic effects is therefore complex, and the optimal substituent is often a balance of these two factors, tailored to the specific reaction. researchgate.net

| N-Aryl Substituent (on Aniline Moiety) | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|

| H (Phenyl) | 83 | 71:29 | nih.gov |

| p-OCH3 | 81 | 71:29 | nih.gov |

| p-CF3 | 75 | 74:26 | nih.gov |

Design Principles for Chiral Thiazolium Carbene Precursors

The development of effective chiral thiazolium salts for asymmetric catalysis is a central goal in organocatalysis. Success relies on strategic design principles that translate the structural features of the precatalyst into precise three-dimensional control during the catalytic cycle.

Tunability and Exploitable Positions for Stereocontrol

Modern chiral thiazolium catalysts are designed for high tunability, often featuring multiple, distinct positions that can be independently modified to control steric and electronic properties. nih.govnih.govacs.org A successful strategy involves creating a modular scaffold where different components can be systematically varied. For example, a highly tunable family of chiral thiazolium carbenes has been developed with three key points of modulation:

The N-Aryl Moiety: Electronic properties can be controlled via substituents on the N-aryl ring. nih.govacs.org

Chiral Flanking Groups: Steric control can be adjusted by modifying bulky chiral groups attached to the N-aryl backbone. nih.govacs.org

The Fused Backbone: Additional steric and conformational constraint can be introduced by altering a fused aliphatic ring system. nih.govacs.org

This multi-point tunability allows for the systematic optimization of the catalyst to create a confined chiral pocket that is ideal for a specific transformation. Early designs of chiral thiazolium salts focused on creating rigid backbones to limit the degrees of free rotation, a principle that remains fundamental to modern catalyst design. researchgate.net

Ligand Design Strategies in Asymmetric Catalysis

The overarching goal of ligand design in asymmetric NHC catalysis is to construct a catalyst framework that effectively biases the energy landscape of the reaction, favoring one enantiomeric pathway over the other. nih.gov Several key strategies are employed to achieve this:

Introduction of a Chiral Scaffold: The most common approach is to build the thiazolium salt from a chiral starting material, such as a derivative of a readily available amino acid or a chiral aniline. nih.govnih.gov This embeds chirality directly into the catalyst framework.

C₂-Symmetry: The principle of C₂-symmetry, which has been highly successful in transition-metal catalysis, is also applied to NHC design. nih.govnih.gov A C₂-symmetric catalyst possesses a simple twofold rotational axis, which can significantly reduce the number of competing diastereomeric transition states, often leading to higher enantioselectivity. nih.gov

Steric Shielding: As discussed previously, the incorporation of bulky substituents is a cornerstone of catalyst design. These groups function by sterically shielding one face of the carbene or key intermediates, forcing the substrate to approach from the less hindered direction and thus controlling the stereochemical outcome. nih.govresearchgate.net

Attractive Interactions: Beyond purely repulsive steric interactions, some advanced catalyst designs incorporate functional groups capable of forming non-covalent interactions, such as hydrogen bonds, with the substrate. cam.ac.uk These attractive forces can help to lock the substrate into a specific orientation within the active site, providing an additional layer of stereochemical control. cam.ac.uk

Vi. Advanced Characterization and Computational Approaches in Thiazolium Research

Spectroscopic Techniques for Mechanistic Interrogation and Catalyst Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for the structural confirmation and study of thiazolium salts and their reaction intermediates. In the characterization of thiazolium bromide derivatives, both ¹H and ¹³C NMR provide critical data for confirming the formation of the heterocyclic ring and the presence of the positive charge.

For instance, in the ¹³C NMR spectrum of a 4-phenylthiazol-3-ium bromide derivative, signals corresponding to the thiazole (B1198619) ring carbons C-5, C-4, and C-2 experience a downfield shift, which is attributed to the positive charge on the thiazole ring researchgate.net. The formation of these salts is often confirmed through condensation reactions, and NMR is essential in verifying the final structure researchgate.netresearchgate.net. The analysis of proton and carbon chemical shifts allows for the unambiguous assignment of the molecular structure.

A newly developed 10-fluorotriptycene thiol has been utilized to directly observe transient reactive intermediates, such as sulfenic acids (RSOH) and sulfenyl chlorides (RSCl), in aqueous solutions using ¹⁹F NMR nih.gov. This approach highlights the power of NMR in visualizing species that are typically too reactive to be observed directly, offering a pathway to study the mechanisms of thiol-based reactions that can be analogous to intermediates in thiazolium chemistry nih.gov.

Below is a table of representative NMR data for a substituted 4-phenylthiazol-3-ium bromide derivative, illustrating the typical chemical shifts observed for the core thiazolium structure.

| Atom | Chemical Shift (δ) in ppm |

| Thiazole C-2 | 175.4 |

| Thiazole C-4 | 150.9 |

| Thiazole C-5 | 117.6 |

| Aromatic CH | 123.5-133.4 |

| Aromatic C | 133.5, 155.1 |

Data derived from a study on a 2-(2-(2,4-dinitrophenyl)hydrazinyl)-4-phenylthiazol-3-ium bromide derivative researchgate.net.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the thiazolium molecule and its derivatives. The absorption bands observed in the UV-Vis spectrum correspond to π → π* and n → π* transitions within the molecule's chromophores, which typically include the thiazole ring and the phenyl substituent researchgate.net. For example, the UV-Visible spectrum of a product containing a tribromide (Br₃⁻) anion shows a characteristic intense absorption peak around 279 nm researchgate.net. Theoretical calculations using density functional theory (DFT) can be used to simulate and interpret the experimental UV-Vis absorption spectra, providing insights into the electronic structure of these molecules sharif.edusharif.edu.

Resonance Raman (RR) spectroscopy is a powerful technique for gaining detailed structural information about catalysts and reaction intermediates. rsc.org By tuning the excitation wavelength of the laser to match an electronic transition of a specific component, the Raman signal for that species can be selectively enhanced by several orders of magnitude nacatsoc.orgnih.gov. This enhancement allows for the detection of low-concentration surface species, adsorbates, and reaction intermediates on a catalyst's surface, providing molecular-level insight into reaction mechanisms rsc.org. In the context of thiazolium catalysis, RR spectroscopy can be used to characterize the vibrational modes of the catalyst itself and to identify key intermediates formed during the catalytic cycle, distinguishing them from the bulk support or solvent nacatsoc.org.

Computational Chemistry for Elucidating Thiazolium Reactivity and Catalysis

DFT is also a powerful tool for mapping out reaction pathways and calculating the energy barriers of chemical reactions. researchgate.netmit.edumdpi.com By calculating the energies of reactants, transition states (TS), and products, a potential energy surface for a reaction can be constructed nih.govgithub.io. This allows researchers to determine the activation energy (reaction barrier), which is essential for understanding reaction kinetics and mechanism. For example, DFT calculations have been used to investigate the energy barriers for the Sonogashira reaction catalyzed by single-atom catalysts and to model the dissociative adsorption of substrates like iodobenzene (B50100) and phenylacetylene (B144264) on catalyst surfaces researchgate.net. The accuracy of these calculations can approach that of more computationally expensive methods like coupled-cluster theory, especially when appropriate functionals and basis sets are chosen mit.edunih.gov.

The table below presents typical electronic properties that can be determined for a molecule using DFT calculations.

| Property | Significance | Typical Calculated Range (eV) |

| HOMO Energy | Electron-donating ability; susceptibility to electrophilic attack | -9.5 to -4.5 scispace.com |

| LUMO Energy | Electron-accepting ability; susceptibility to nucleophilic attack | -5.6 to 0.1 scispace.com |

| Energy Gap (ΔE) | Chemical reactivity and stability | ~3.5 scispace.com |

| Ionization Potential | Energy required to remove an electron | ~6.1 researchgate.net |

| Electron Affinity | Energy released when an electron is added | ~1.4 researchgate.net |

Ranges are representative values from DFT studies on various organic molecules researchgate.netscispace.com.

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP is mapped onto the electron density surface of the molecule, where different colors represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (nucleophilic sites), while blue regions indicate positive electrostatic potential, representing electron-deficient areas (electrophilic sites) nih.gov.

For a molecule like 3-phenylthiazolium bromide, the MEP surface would reveal the distribution of charge arising from the electronegative nitrogen and sulfur atoms, the delocalized π-system of the rings, and the formal positive charge on the thiazolium ring. It is a valuable descriptor for understanding noncovalent interactions, such as halogen bonding and hydrogen bonding, which can be crucial in catalyst-substrate binding nih.govcore.ac.uk. The MEP analysis helps in identifying the regions of the molecule most likely to interact with substrates or other reactants, providing insight into its role in catalysis nih.govsemanticscholar.org. For example, analysis of substituted benzenes shows that electronegative substituents create strong negative regions, while halogens like bromine can exhibit positive potential at their ends, suggesting a site for nucleophilic interaction dtic.mil.

Theoretical studies, primarily using DFT, are crucial for elucidating the intricate interactions between a catalyst and its substrates at an atomic level. These studies can model the entire catalytic cycle, from the initial binding of the substrate to the catalyst to the final product release. By calculating the geometries and energies of all intermediates and transition states, researchers can understand how the catalyst facilitates the reaction.

For example, a DFT study on the hydroboration of phenylacetylene catalyzed by an N-heterocyclic carbene (NHC)-borane complex detailed the step-by-step mechanism mdpi.com. The study showed how the catalyst radical adds to the substrate, forming an intermediate, and calculated the energy barrier for this key step mdpi.com. This type of analysis can be directly applied to the 3-phenylthiazolium bromide system to understand its catalytic mechanism. Theoretical models can reveal how the thiazolium catalyst binds to a substrate, stabilizes key intermediates (like the Breslow intermediate), and lowers the activation energy of the rate-determining step, thereby explaining its catalytic efficiency. These computational models provide insights that are often difficult or impossible to obtain through experimental methods alone.

Vii. Further Research Frontiers and Interdisciplinary Studies Involving Thiazolium Systems

Applications in Supramolecular Chemistry

The unique electronic and structural characteristics of the thiazolium ring make it a valuable component in the field of supramolecular chemistry, which focuses on chemical systems composed of multiple molecules. The inherent positive charge and the presence of a sulfur atom allow for specific and directional non-covalent interactions, driving the formation of complex, self-assembled architectures.

Thiazolium Salts as Chalcogen Bond Donors

Recent studies have highlighted the propensity of the sulfur atom in thiazolium derivatives to act as a chalcogen bond (ChB) donor. acs.org A chalcogen bond is a non-covalent interaction where a chalcogen atom (like sulfur) acts as an electrophilic species, interacting with a Lewis base. diva-portal.org Counterintuitively, while the nitrogen atom is formally the positive center in thiazolium cations, the shortest contacts between the cation and anion in crystalline structures often involve the sulfur atom. acs.org

This phenomenon is rationalized as a charge-assisted chalcogen bond. acs.org The geometric features of these interactions, supported by analyses of the Cambridge Structural Database and calculations of the surface electrostatic potential, confirm the ability of thiazolium cations to function as reliable ChB donors. acs.org This capability is not merely a crystallographic curiosity; it is believed to play a role in the activity of systems featuring this moiety, from organocatalysis to medicinal chemistry. acs.org The strength of these interactions is significant, with ChBs observed to be as short as 87% of the sum of the van der Waals radii of the involved atoms in key biological molecules like thiamine (B1217682) monophosphate and in common thiazolium-based organocatalysts. acs.org

Interactive Table: Chalcogen Bond Donor Properties

| Feature | Description | Source |

|---|---|---|

| Interaction Type | Charge-assisted chalcogen bond (ChB) | acs.org |

| Donor Atom | Sulfur atom of the thiazolium ring | acs.org |

| Key Characteristic | Shortest cation-anion contacts often involve sulfur, not nitrogen | acs.org |

| Significance | May influence catalytic activity and molecular recognition | acs.org |

| Observed in | Thiamine monophosphate, thiazolium organocatalysts | acs.org |

Role in Crystalline Systems and Self-Assembly

The ability of thiazolium salts to act as robust supramolecular building blocks, or tectons, is evident in their solid-state structures. acs.org The directional nature of the chalcogen bond, along with other interactions like π–π stacking and hydrogen bonding, allows for the controlled self-assembly of these molecules into well-defined crystalline systems. acs.orgnih.gov

Thiazolium salts have been shown to form a variety of supramolecular structures, including zero-dimensional (discrete adducts), one-dimensional (chains), and two-dimensional (layers) assemblies. acs.org This versatility underscores both the robustness of the chalcogen bonding interaction and the potential of thiazolium cations in crystal engineering. acs.org For instance, the crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione, a related heterocyclic system, shows molecules arranging in parallel chains influenced by a network of weak C—H⋯S contacts and π–π stacking. nih.gov The analysis of various 2,4-disubstituted and 2,3,4-trisubstituted thiazolium bromide salts has further confirmed their structural arrangements through X-ray crystallography. researchgate.net

Thiazolium Systems in Materials Science

The tunable properties of thiazolium salts have led to their exploration in materials science, most notably in the development of ionic liquids.

Development and Application of Thiazolium Ionic Liquids

Thiazolium-based ionic liquids (ILs) are a class of molten salts with melting points often below room temperature. researchgate.netrsc.org Structurally analogous to the more common imidazolium-based ILs, they offer a unique set of physicochemical properties that can be tailored by carefully selecting the cation and anion. researchgate.net

Synthesis and Properties: The synthesis of thiazolium ILs typically involves the quaternization of a thiazole (B1198619) derivative followed by anion exchange. rsc.orgresearchgate.net These ILs generally exhibit good thermal stability, with decomposition temperatures ranging from 264 to 358 °C. researchgate.net Compared to their imidazolium (B1220033) counterparts, thiazolium ILs often have moderate density, refractive index, and surface tension. researchgate.net The presence of the thiazolium sulfur atom can introduce unique intermolecular interactions that affect the material's properties in both liquid and solid states. researchgate.net

Applications: The applications for thiazolium ILs are expanding. They have been investigated as:

Catalysts: Used in reactions like the benzoin (B196080) condensation and the Stetter reaction. rsc.orgresearchgate.net

Thermal Energy Storage: Some derivatives exhibit high enthalpies of fusion, making them potential candidates for this application. researchgate.net

Gas Separation: Their use in supported ionic-liquid membranes for CO2 absorption has been explored. researchgate.net

Biomedical Agents: Novel thiazolium ILs have been assessed for their potential as antibacterial and anticancer agents. rsc.org

Interactive Table: Properties of Thiazolium vs. Imidazolium Ionic Liquids

| Property | Thiazolium Ionic Liquids | Imidazolium Ionic Liquids | Source |

|---|---|---|---|

| Structural Analogy | Structurally similar to imidazolium ILs | Most common class of ILs | researchgate.net |

| Thermal Stability | Good, with decomposition up to 264–358 °C | Generally high thermal stability | researchgate.net |

| Physicochemical Profile | Moderate density, refractive index, and surface tension | Well-characterized and variable | researchgate.net |

| Unique Feature | Sulfur atom imparts unique intermolecular interactions | Lacks the thiazole sulfur atom | researchgate.net |

| Electrochemical Window | Relatively narrow (3.1–4.0 V) | Typically wider | researchgate.net |

Chemically Modified Enzymes with Thiazolium Moieties

The catalytic prowess of the thiazolium ring, famously utilized by the cofactor thiamine pyrophosphate (TPP) in nature, has inspired the creation of artificial enzymes with novel catalytic functions.

Engineering New Catalytic Activities in Protein Systems

By incorporating thiazolium moieties into protein scaffolds, scientists can create "biohybrid" catalysts that merge the reactivity of an organocatalyst with the specific and tunable environment of a protein. rsc.org This approach aims to develop new-to-nature enzymatic activities for synthetically important chemical transformations. ucsb.edu

One strategy involves the covalent attachment of a thiazolium-containing molecule to a protein. For example, a thiamine-inspired N-heterocyclic carbene (NHC) precursor was covalently functionalized onto a protein scaffold to create an artificial Stetterase, dubbed "ArtiSt". rsc.org This engineered enzyme successfully catalyzed a stereoselective intramolecular Stetter reaction under ambient conditions, a transformation for which no natural enzyme is known. rsc.org

Another approach uses non-covalent interactions. Hydrophobic thiazolium ions, acting as mimics of the thiamine coenzyme, can be reversibly bound to modified polymers like polyethylenimines (PEIs). nih.govnih.gov These polymer-coenzyme mimic systems can dramatically accelerate reactions such as the benzoin condensation in aqueous solutions. nih.govnih.gov The polymer provides a hydrophobic binding domain for the thiazolium catalyst and the substrate, similar to the active site of a natural enzyme, while also stabilizing charged intermediates. nih.govnih.gov These efforts are part of a broader push to expand the catalytic repertoire of enzymes beyond what is found in the biological world. ucsb.edu

Q & A

Basic Research Questions

Q. What are the efficient synthetic routes for 3-phenylthiazolium bromide derivatives?

- Methodology : One-step synthesis via nucleophilic substitution between phenacyl bromides and thiosemicarbazides in ethanol under reflux, yielding hydrazinylthiazolium bromide derivatives (e.g., 3a–3g). Ethyl acetate as a solvent at ambient temperature enhances yield and purity . Advanced methods include Eschenmoser coupling with triethylamine and triphenylphosphine in acetonitrile for diazinylthiazole derivatives .

- Key Data : Mass spectrometry (e.g., m/z = 425 [M⁺] for compound 8a ) confirms HBr loss (m/z = 343) and salt formation .

Q. How is the planar structure of the thiazolium ring confirmed experimentally?

- Methodology : X-ray crystallography and spectroscopic techniques (¹H/¹³C NMR) validate planarity and substituent positions. For example, anti-inflammatory thiazolium salts with polyoxygenated phenyl groups show planar geometry via crystallographic data .

Q. What solvents and reaction conditions optimize thiazolium bromide synthesis?

- Methodology : Ethanol under reflux is optimal for S-alkylation, while acetonitrile with triethylamine facilitates heterocyclization. Ethyl acetate at ambient temperature minimizes side reactions .

Advanced Research Questions

Q. What is the mechanistic role of thiazolium salts in catalytic reactions like benzoin condensation?

- Methodology : Thiazolium bromides act as precatalysts, forming bis(thiazolin-2-ylidene) species under basic conditions. These intermediates facilitate C–C bond formation via umpolung catalysis .

- Key Data : 3-Benzyl-4-methyl-thiazolium bromide exhibits catalytic activity (710 units in acetone) for acyl condensation, correlating with C-2 proton acidity (pKa ~9.9) .

Q. How do thiazolium derivatives reverse advanced glycation end-product (AGE) crosslinks?

- Methodology : Phenacyl thiazolium bromide (PTB) cleaves diketone crosslinks (e.g., phenylpropanedione) via nucleophilic attack at α-dicarbonyl sites, releasing benzoic acid. In vitro assays use fluorescent AGE inhibition and LDH/MTT cytotoxicity tests .

- Key Findings : PTB reduces AGE-mediated vascular damage in diabetic models, but cytotoxicity necessitates structural optimization (e.g., 4-methyl-3-[2-(4-methylbiphenyl)ethyl] derivatives) .

Q. What in vitro assays evaluate the antiglycation activity of thiazolium salts?

- Methodology :

- Fluorescent AGE inhibition : Monitor AGE formation (λₑₓ = 370 nm, λₑₘ = 440 nm) in bovine serum albumin incubated with glucose/methylglyoxal.

- Anticrosslinking : SDS-PAGE assesses protein crosslink reduction.

- Deglycation : Measure free amine recovery via TNBS assay .

Q. How does substitution at the C-2 position influence catalytic activity?

- Methodology : Breslow’s studies using deuterium exchange show C-2 proton acidity dictates catalytic efficiency. For example, 3-benzyl-4-methyl-thiazolium bromide (pKa = 9.9) exhibits higher activity than 3,4-dimethyl derivatives (pKa = 10.6) due to enhanced proton abstraction .

Q. What computational methods guide the design of thiazolium-based antiglycation agents?

- Methodology : Ab initio calculations predict substituent effects on electron density and steric hindrance. For instance, biphenyl groups at C-3 improve binding to AGE crosslinks, while methyl groups at C-4 reduce cytotoxicity .

Q. How do reaction conditions affect hydrazinylthiazolium bromide formation?

- Methodology : Acidic conditions (HBr) promote thiazolium ring closure via elimination of H₂O, confirmed by LC-MS tracking intermediate 4 and 6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.